1-(3-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione
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Overview
Description
1-(3-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound that features a pyrazine ring substituted with a fluorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione typically involves the condensation of 3-fluoroaniline with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the pyrazine ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the fluorophenyl ring.
Scientific Research Applications
1-(3-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and materials.
Biology: It serves as a probe for studying enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activities. The pyrazine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluorophenyl)piperazine: This compound shares the fluorophenyl group but has a different heterocyclic core.
3-Fluoroamphetamine: Another compound with a fluorophenyl group, but it belongs to the amphetamine class.
3-Fluorophenylboronic acid: A boronic acid derivative with a fluorophenyl group.
Uniqueness
1-(3-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione is unique due to its specific combination of a pyrazine ring and a fluorophenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-(3-fluorophenyl)-1H-pyrazine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-2-1-3-8(6-7)13-5-4-12-9(14)10(13)15/h1-6H,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTZFDAIIPHAKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CNC(=O)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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